molecular formula C12H15BrN2O2 B1389965 2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide CAS No. 1138443-81-8

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide

Cat. No. B1389965
CAS RN: 1138443-81-8
M. Wt: 299.16 g/mol
InChI Key: DASMLEIYPIKPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “2,2-diphenyl-N-(3-phenylpropyl)acetamide” was accomplished using “2,2-diphenylacetic acid” in dry DCM with “N,N1-carbonyldiimidazole (CDI)” and “4-dimethyl aminopyridine (DMAP)”, and the reaction mixture was stirred for 20 min at room temperature .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported . For example, “1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” was synthesized via a five-step reaction and its single-crystal was obtained via solution crystallization, which was followed by crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been discussed in the literature . For example, “2-Bromo-N,N-dimethylaniline” may be used in the synthesis of “bis[(2-dimethylamino)phenyl]amine” via a multi-step reaction procedure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “4-Bromo-N,N-dimethylaniline” has a molecular weight of 200.08 g/mol .

Scientific Research Applications

Synthesis of Complex Amines

The related compound 2-Bromo-N,N-dimethylaniline has been used in the synthesis of complex amines such as bis[(2-dimethylamino)phenyl]amine and 6-[2-(dimethylamino)phenyl]-2,2-bipyridine . This suggests that “2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide” could potentially be used in similar synthetic pathways to create novel amines for research purposes.

Polymersome Formation

Polymersomes, which are vesicles made from block copolymers, can be formed using compounds with dimethylamino groups. A study on a block copolymer bearing poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) indicates its use in creating temperature-responsive polymersomes . The compound may have similar applications due to the presence of the dimethylamino group.

Spectral Analysis and Conformational Studies

Infrared spectral data and conformational analysis are crucial in understanding the structural aspects of chemical compounds. Research on 2-bromo-4-chlorobenzaldehyde involved such studies . “2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide” might be used for infrared spectroscopy and density functional theory (DFT) studies to explore its conformational properties.

Research Use in Chemical Synthesis

Compounds like 4-Bromo-N,N-dimethylaniline are labeled for research use only, indicating their application in experimental chemical synthesis . The compound “2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide” could similarly be utilized in research laboratories for developing new synthetic methods or molecules.

Safety And Hazards

The safety and hazards of similar compounds have been reported . For example, “4-Bromo-N,N-dimethylaniline” is classified as Acute Tox. 3 Dermal - Acute Tox. 3 Inhalation - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Eye Irrit. 2 - STOT RE 2 .

properties

IUPAC Name

2-[4-[(2-bromoacetyl)amino]phenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-15(2)12(17)7-9-3-5-10(6-4-9)14-11(16)8-13/h3-6H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASMLEIYPIKPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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